molecular formula C14H12N2O2S B1313713 Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate CAS No. 752244-05-6

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate

Cat. No.: B1313713
CAS No.: 752244-05-6
M. Wt: 272.32 g/mol
InChI Key: AKUAOHJSADUKFP-UHFFFAOYSA-N
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Description

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate, also known as 6-PITC, is a thiazole derivative used as a reagent in a variety of synthetic organic reactions. It has been used in the synthesis of various functionalized thiazoles, imidazoles, and thiadiazoles. 6-PITC has been extensively studied for its potential applications in pharmaceuticals, agrochemicals, and other fields due to its unique properties.

Scientific Research Applications

Synthetic Approaches and Chemical Properties The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines showcases the chemical versatility of imidazo[2,1-b]thiazole derivatives. These compounds are synthesized via condensation reactions with electrophilic reagents, revealing the adaptability of imidazo[2,1-b]thiazole derivatives in creating a wide range of chemical entities with potential research and therapeutic applications (Ibrahim, 2011).

Biological Applications and Therapeutic Potential Imidazo[2,1-b]thiazole derivatives have been extensively studied for their pharmacological activities. These compounds exhibit a broad spectrum of biological activities, making them significant in the development of new therapeutic agents. For example, the thiazole derivatives are recognized for their antioxidant, analgesic, anti-inflammatory, antimicrobial, and anticancer properties, underscoring their potential as versatile scaffolds in drug discovery and development (Shareef et al., 2019).

Recent Advances and Patented Derivatives The exploration of thiazole derivatives in recent patents highlights their continued importance in medicinal chemistry. Patents filed between 2008 and 2012 reveal ongoing efforts to develop new drugs based on the thiazole scaffold, focusing on various therapeutic applications, including antiviral, anticancer, antibacterial, and antifungal activities. This continued interest in thiazole derivatives emphasizes their potential for generating novel therapeutic agents with improved efficacy and reduced side effects (Leoni et al., 2014).

Biochemical Analysis

Biochemical Properties

Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux and alter the levels of metabolites, leading to changes in cellular homeostasis. Additionally, it can affect the activity of cofactors and other molecules involved in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles, such as the mitochondria or nucleus . The subcellular localization of this compound is crucial for its interaction with biomolecules and its overall biological effects.

Properties

IUPAC Name

ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-18-13(17)12-9-19-14-15-11(8-16(12)14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUAOHJSADUKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457706
Record name ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752244-05-6
Record name ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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